molecular formula C20H21Cl2NO6 B606523 CC0651

CC0651

Cat. No.: B606523
M. Wt: 442.3 g/mol
InChI Key: NTCBTNCWNRCBGX-YTQUADARSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

CC0651, also known as “4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid”, is an allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme . The primary target of this compound is the E2 enzyme hCdc34 . This enzyme plays a crucial role in the ubiquitin-proteasome system (UPS), which controls protein stability and interactions .

Mode of Action

This compound interacts with its target, hCdc34, by inserting into a cryptic binding pocket on hCdc34 . This binding pocket is distant from the catalytic site, causing subtle but wholesale displacement of E2 secondary structural elements .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system (UPS), a biochemical pathway that controls the stability, interactions, and localization of many proteins across virtually all cellular processes . The UPS pathway involves the conjugation of ubiquitin to substrates, mediated by E2 enzymes like hCdc34 . By inhibiting hCdc34, this compound disrupts this process, affecting the ubiquitination of hundreds of proteins .

Pharmacokinetics

It’s known that this compound potently inhibits the ubiquitination of p27kip1, as confirmed by dose-response analysis .

Result of Action

The inhibition of hCdc34 by this compound results in the accumulation of the SCFSkp2 substrate p27Kip1 . This suggests that this compound can affect the proliferation of human cancer cell lines .

Action Environment

It’s known that this compound selectively inhibits hcdc34, suggesting that it may have a high degree of specificity and selectivity in its action .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: CC0651 primarily undergoes inhibition reactions where it interacts with the ubiquitin-conjugating enzyme Cdc34 . It does not typically undergo oxidation, reduction, or substitution reactions as part of its primary function.

Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving this compound include various organic solvents and catalysts. The specific conditions are tailored to maintain the stability and activity of the compound .

Major Products Formed: The major product formed from the reaction of this compound with its target enzyme is the inhibited form of the enzyme, which prevents the ubiquitination of target proteins such as p27 Kip1 .

Properties

IUPAC Name

(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCBTNCWNRCBGX-YTQUADARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action for CC0651?

A1: this compound acts as an inhibitor of the ubiquitin-conjugating enzyme E2, specifically targeting Cdc34. [, ] It achieves this by stabilizing a low-affinity interface between Cdc34 and ubiquitin. [] This disruption of the ubiquitination pathway can influence a variety of cellular processes.

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